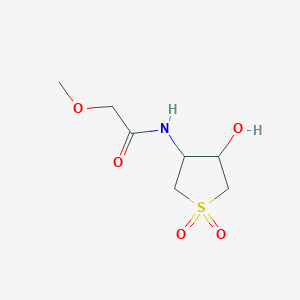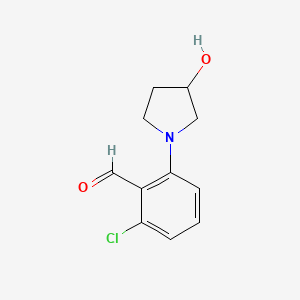
2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde is a chemical compound with the molecular formula C₁₁H₁₂ClNO₂ and a molecular weight of 225.67 g/mol . This compound is characterized by the presence of a chloro group, a hydroxypyrrolidinyl group, and a benzaldehyde moiety. It is primarily used in research and development projects due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde typically involves the reaction of 2-chlorobenzaldehyde with 3-hydroxypyrrolidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzoic acid.
Reduction: 2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde involves its interaction with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxypyrrolidinyl group may also contribute to its biological activity by interacting with various receptors and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzoic acid: An oxidation product of the compound.
2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzyl alcohol: A reduction product of the compound.
2-Chloro-6-(3-aminopyrrolidin-1-yl)benzaldehyde: A substitution product where the hydroxyl group is replaced by an amino group.
Uniqueness
2-Chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and development .
Properties
Molecular Formula |
C11H12ClNO2 |
|---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
2-chloro-6-(3-hydroxypyrrolidin-1-yl)benzaldehyde |
InChI |
InChI=1S/C11H12ClNO2/c12-10-2-1-3-11(9(10)7-14)13-5-4-8(15)6-13/h1-3,7-8,15H,4-6H2 |
InChI Key |
MIBSRAHCGHLWJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=C(C(=CC=C2)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(Aminomethyl)-1,3-thiazol-2-yl]methanesulfonamide](/img/structure/B13208098.png)
amine](/img/structure/B13208111.png)
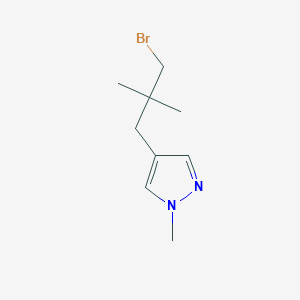

![6-(4-(4-Fluorobenzyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13208138.png)

![Ethyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13208145.png)
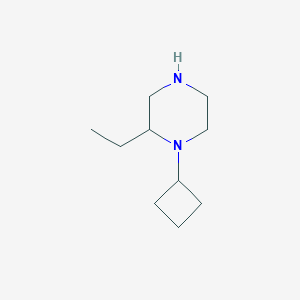

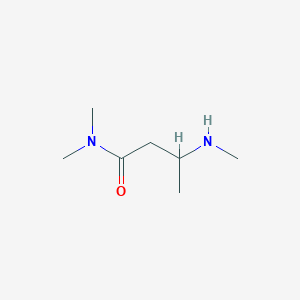
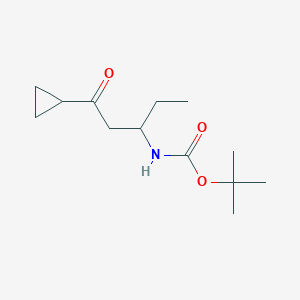

![2-{[(2-Methoxyphenyl)methyl]amino}butan-1-OL](/img/structure/B13208173.png)
